molecular formula C9H11NO2 B186980 N-(3-Methoxyphenyl)acetamide CAS No. 588-16-9

N-(3-Methoxyphenyl)acetamide

Cat. No. B186980
Key on ui cas rn: 588-16-9
M. Wt: 165.19 g/mol
InChI Key: OIEFZHJNURGFFI-UHFFFAOYSA-N
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Patent
US07294716B2

Procedure details

m-Anisidine (50 g, 0.406 mol) was added to acetic acid (25 mL)and cooled in an ice bath. Acetic anhydride (45.6 g, 0.447 mol) was added dropwise with stirring over 10 min. The resulting mixture was stirred and allowed to come to room temperature. After 1.5 hr the mixture was concentrated under reduced pressure until crystallization commenced. The crystals were collected and allowed to air dry in the hood overnight and finally in a desiccator to afford 66.5 g (99%) of N-(3-methoxyphenyl)acetamide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
45.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
After 1.5 hr the mixture was concentrated under reduced pressure until crystallization
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
to air dry in the hood overnight and finally in a desiccator
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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